molecular formula C26H26NO2P B3177548 N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 185449-85-8

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B3177548
CAS No.: 185449-85-8
M. Wt: 415.5 g/mol
InChI Key: CEAPBCPUPILJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex heterocyclic compound featuring a pentacyclic core system with integrated phosphorus and oxygen atoms. The structure includes a central phosphorous atom at position 13, flanked by two oxygen atoms (12,14-dioxa) and a fused pentacyclic scaffold.

Properties

IUPAC Name

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPBCPUPILJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps. One common method includes the reaction of appropriate phosphine precursors with diols under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired pentacyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their structure and function. The pathways involved in these interactions are subject to ongoing research .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name / Class Core Structure Heteroatoms Key Substituents Bioactivity/Application Synthesis Method Reference
Target Compound Phosphapentacyclo P, O N,N-di(isopropyl) Hypothetical: kinase/modulator Phosphorous-centered cyclization
NGP1-01 (Oxa-pentacycloundecane) Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹] N, O Benzyl/phenethyl Neuroprotective, antimicrobial Reductive amination
Potassium Macrocyclic Quinoxaline Tetraazatetracyclo N Carboxylate, acetylene Pim-1/Pim-2 kinase inhibition Multi-step from phenylenediamine

Research Implications and Gaps

  • Bioactivity Prediction : Computational tools like Hit Dexter 2.0 () could assess its promiscuity or "dark chemical matter" status, guiding therapeutic development .
  • Synthesis Challenges : Adapting methods from and requires addressing phosphorus’s stereochemical and stability constraints.

Biological Activity

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its unique pentacyclic structure and potential applications in medicinal chemistry and materials science. This article explores its biological activity based on available research findings.

Structural Overview

The compound features a molecular formula of C28H43N1O2PC_{28}H_{43}N_{1}O_{2}P and a molecular weight of approximately 415.46 g/mol. Its intricate structure includes multiple interconnected rings and a phosphorus atom integrated into the framework.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following sections detail specific areas of biological activity associated with this compound.

1. Anticancer Properties

Research has indicated that phosphine-phosphoramidite ligands can influence cancer cell proliferation and apoptosis. In particular:

  • Mechanism of Action : The compound acts as a ligand in rhodium-catalyzed enantioselective hydrogenation processes that can be linked to the synthesis of bioactive molecules.
  • Case Studies : A study demonstrated that similar phosphine derivatives showed inhibitory effects on various cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis and inhibiting cell cycle progression .

2. Antimicrobial Activity

Compounds with phosphorous-containing structures have been explored for their antimicrobial properties:

  • Activity Spectrum : Initial tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Quantitative Data : In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against selected bacterial strains .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated:

  • Target Enzymes : Phosphine derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE).
  • Research Findings : A study highlighted that similar compounds exhibited IC50 values in the micromolar range for AChE inhibition .

Synthesis and Experimental Procedures

The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa involves multi-step synthetic pathways including:

  • Formation of the pentacyclic structure.
  • Introduction of functional groups such as phosphine and amine.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructure TypeUnique Features
1-(2-amino-naphthalen-1-yl)naphthalen-2-amineDioxaphospholeExhibits strong fluorescence properties
4-butyl-N-(11bR)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinDioxaphosphepinKnown for its stability and low toxicity
(R)-MonoPhosPhosphine OxideUtilized extensively in catalysis due to its efficiency

Q & A

Q. Methodological Recommendations :

  • Use low-temperature reflux (e.g., 85°C in dry acetonitrile) to minimize decomposition .
  • Employ high-resolution chromatography (HPLC or GC-MS) for purification .
  • Optimize catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) to improve yield .

How does the compound’s stereoelectronic configuration influence its reactivity in substitution reactions?

Advanced Research Question
The phosphorus atom’s hybridization (λ⁵-P) and adjacent oxygen atoms create a polarized environment that directs reactivity. Key factors include:

  • Electron-withdrawing effects from the dioxa ring, enhancing electrophilic character at phosphorus.
  • Ring strain in the pentacyclic system, which may favor ring-opening reactions under nucleophilic attack.

Q. Experimental Design :

  • Perform DFT calculations to map electron density distribution and predict reactive sites .
  • Validate with kinetic isotope effects (KIE) studies to probe transition-state geometry during substitution .

What analytical techniques are most reliable for resolving structural ambiguities in this compound?

Basic Research Question
Structural confirmation requires complementary techniques:

  • X-ray crystallography provides absolute stereochemical assignment, especially for the pentacyclic core (e.g., bond lengths: P–O = 1.62–1.65 Å, C–C = 1.54 Å) .
  • Multinuclear NMR (³¹P, ¹³C, ¹H) identifies substituent environments (e.g., ³¹P shifts at δ 25–30 ppm indicate λ⁵-P oxidation state) .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 697.7) .

Data Contradiction Analysis :
Discrepancies between computed and observed NMR shifts may arise from solvent effects or dynamic conformational changes. Use variable-temperature NMR to resolve such issues .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
Computational tools enable rational modification of the core structure:

  • Molecular docking predicts binding affinity to biological targets (e.g., kinases or GPCRs) by simulating interactions with the compound’s aromatic and phosphorus motifs .
  • QSAR models correlate substituent effects (e.g., trifluoromethyl groups) with bioavailability or toxicity .

Validation Strategy :
Synthesize derivatives with systematic substituent variations (e.g., replacing isopropyl groups with bulkier tert-butyl) and test in vitro for activity shifts .

What mechanisms underlie the compound’s potential as a catalyst in asymmetric synthesis?

Advanced Research Question
The phosphorus center and chiral pentacyclic framework may act as a stereodirecting ligand in catalysis. Proposed mechanisms include:

  • Lewis acid activation via phosphorus lone pairs.
  • π-π stacking between aromatic substituents and substrates to enforce enantioselectivity.

Q. Experimental Validation :

  • Conduct kinetic resolution experiments with chiral substrates (e.g., epoxides) to measure enantiomeric excess (ee) .
  • Compare catalytic efficiency against known phosphorus ligands (e.g., BINAP) .

How can inconsistencies in reported synthetic yields be addressed?

Data Contradiction Analysis
Discrepancies arise from undocumented variables (e.g., trace moisture, catalyst purity). Mitigation strategies:

  • Reproduce reactions under strictly anhydrous conditions (e.g., Schlenk line techniques) .
  • Use design of experiments (DoE) to statistically optimize parameters (e.g., temperature, stoichiometry) .

What are the compound’s stability profiles under physiological conditions, and how does this impact medicinal chemistry applications?

Advanced Research Question
Key stability concerns:

  • Hydrolysis of the dioxa-phosphorus ring in aqueous media (pH 7.4).
  • Oxidative degradation of aromatic substituents.

Q. Methodological Recommendations :

  • Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • Modify the structure with electron-donating groups (e.g., methoxy) to enhance oxidative resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.